molecular formula C21H22N4O4 B11016374 3-hydroxy-N-{(1S)-1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide

3-hydroxy-N-{(1S)-1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11016374
M. Wt: 394.4 g/mol
InChI Key: KQOGEMOVZMKOLO-ZDUSSCGKSA-N
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Description

3-hydroxy-N-{(1S)-1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety, a benzoxazine ring, and a carboxamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-{(1S)-1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-methoxyethyl Group: This step involves the alkylation of the benzimidazole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Construction of the Benzoxazine Ring: The benzoxazine ring can be formed by reacting a suitable phenol derivative with formaldehyde and an amine.

    Coupling of Benzimidazole and Benzoxazine Units: The final step involves coupling the benzimidazole and benzoxazine units through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-{(1S)-1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The benzoxazine ring may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N-{(1S)-1-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide
  • 3-hydroxy-N-{(1S)-1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-sulfonamide

Uniqueness

Compared to similar compounds, 3-hydroxy-N-{(1S)-1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide stands out due to its specific functional groups that confer unique reactivity and binding properties. The presence of the methoxyethyl group enhances its solubility and potential bioavailability, making it a more attractive candidate for pharmaceutical applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(1S)-1-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-13(20-24-15-5-3-4-6-17(15)25(20)9-10-28-2)22-21(27)14-7-8-18-16(11-14)23-19(26)12-29-18/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,27)(H,23,26)/t13-/m0/s1

InChI Key

KQOGEMOVZMKOLO-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1CCOC)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

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